Journal Name:Food & Nutrition Research
Journal ISSN:1654-6628
IF:3.221
Journal Website:http://www.foodandnutritionresearch.net/index.php/fnr
Year of Origin:0
Publisher:Swedish Nutrition Foundation
Number of Articles Per Year:54
Publishing Cycle:
OA or Not:Yes
Bioimaging tools reveal copper processing in fish cells by mitophagy
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.aquatox.2023.106633
As an essential trace metal, copper (Cu) regulation, distribution and detoxification among different cellular organelles remain much unknown. In the current study, bioimaging tool was used in visualizing the locations of Cu among different organelles in fish fin cells isolated from rabbitfish Siganus fuscescens. Exposure concentration of Cu directly affected the Cu bioaccumulation and toxicity. When the exposure dosage of Cu reached 100 µM, it began to damage the cells and affect the cell viability after 10 min of exposure. Remarkably, while various Cu concentrations (50∼150 µM) initially reduced the cell viability, they did not lead to a further loss in viability over extended exposure period. Upon entry to the cells, Cu was mainly targeted to the mitochondria whose number, size and network responded immediately to the incoming Cu. However, Cu toxicity did not increase time-dependently, strongly indicating that these mitochondria damaged by Cu could be removed and its cytotoxicity could be relieved. Bioimaging results showed that lysosomes interacted with the mitochondria, which were subsequently digested within a few minutes. Meanwhile the lysosomal number increased, and the size and pH of lysosomes decreased. These reactions were in line with the observed mitophagy, suggesting that mitochondrial Cu could be detoxified, and the damaged mitochondria were removed by lysosome via mitophagy. By further purifying the cellular organelles, the mitochondrial and lysosomal Cu amounts were quantified and found to be in line with the imaging results. The present study suggested that excessive mitochondrial Cu could be removed via mitophagy to relieve the Cu toxicity.
Detail
Bacterial clearance and anti-inflammatory effect of Withaferin A against human pathogen of Staphylococcus aureus in infected zebrafish
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.aquatox.2023.106578
The emergence of antibiotic resistance is the most challenging factor for developing a proper drug to treat S. aureus infection. These bacterial pathogens can survive in fresh water and spread to various environments. Plant sources, especially pure compounds, are the material of interest amongst researchers for developing drugs of therapeutic value. Here, we report the bacterial clearance and anti-inflammatory potential of the plant compound Withaferin A, using the zebrafish infection model. The minimum inhibitory concentration of the Withaferin A was calculated as 80 µM against S. aureus. The DAPI/PI staining and scanning electron microscopy analysis showed the pore-forming mechanism of Withaferin A on the bacterial membrane. Along with the antibacterial activity, the results from the tube adherence test reveal the antibiofilm property of Withaferin A. In vivo studies were demonstrated to determine the effect of Withaferin A on survival, inflammatory response and behavioural changes during S. aureus infection. Staining zebrafish larvae with neutral red and Sudan black indicates a substantial decrease in the number of localized macrophages and neutrophils. The gene expression analysis showed the downregulation of inflammatory marker genes. Additionally, we observed the improvement in locomotory behaviour among Withaferin A treatment adult zebrafish. In conclusion, S. aureus can infect zebrafish and induces toxicological effect. In comparison, the results from in vitro and in vivo experiments suggest that Withaferin A can be used for synergistic antibacterial, antibiofilm and anti-inflammatory activity to treat infections due S. aureus.
Detail
Acute exposure to realistic concentrations of Bisphenol-A trigger health damage in fish: Blood parameters, gene expression, oxidative stress
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-06-11 , DOI: 10.1016/j.aquatox.2023.106610
Despite much information regarding BPA toxicity in fish and other aquatic organisms, data is still misleading as most studies have utilized concentrations several orders of magnitude higher than those typically found in the environment. As an illustration, eight of the ten studies investigating the impact of BPA on the biochemical and hematological parameters of fish have employed concentrations on the order of mg/L. Therefore, the results may not accurately represent the effects observed in the natural environment. Considering the information above, our study aimed to 1) determine whether or not realistic concentrations of BPA might alter the biochemical and blood parameters of Danio rerio and trigger an inflammatory response in the fish liver, brain, gills, and gut and 2) determine which organ could be more affected after exposure to this chemical. Findings pinpoint that realistic concentrations of BPA prompted a substantial increase in antioxidant and oxidant biomarkers in fish, triggering an oxidative stress response in all organs. Likewise, the expression of different genes related to inflammation and apoptosis response was significantly augmented in all organs. Our Pearson correlation shows gene expression was closely associated with the oxidative stress response. Regarding blood parameters, acute exposure to BPA generated biochemical and hematological parameters increased concentration-dependent. Thus, it can be concluded that BPA, at environmentally relevant concentrations, threatens aquatic species, as it prompts polychromasia and liver dysfunction in fish after acute exposure.
Detail
Multi-biomarkers hazard assessment of microplastics with different polymers by acute embryo test and chronic larvae test with zebrafish (Danio rerio)
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.aquatox.2023.106595
Microplastics as emerging contaminants show various composition features in the environment. However, influence of polymer types on the toxicity of microplastics is still unclear, thus affecting evaluation of their toxicity and ecological risks. In this work, toxic effects of microplastics (fragment, 52–74 μm) with different polymer types including polyethylene (PE), polyethylene terephthalate (PET), polypropylene (PP) and polystyrene (PS) to zebrafish (Danio rerio) were studied using acute embryo test and chronic larvae test. Silicon dioxide (SiO2) was used as a control representing natural particles. Results showed microplastics with different polymers had no influence on embryonic development at environmental relevant concentration (102 particles/L), but could lead to accelerated heartbeat rate and increased embryonic death when exposed to SiO2, PE and PS at higher concentrations (104 and 106 particles/L). Chronic exposure for zebrafish larvae indicated different polymers of microplastics did not affect zebrafish larvae’ feeding and growth, nor induce oxidative stress. But larvae’ locomotion level and AChE (acetylcholinesterase) activities could be inhibited by SiO2 and microplastics at 104 particles/L. Our study demonstrated negligible toxicity of microplastics at environmental relevant concentration, while different polymers of microplastics have similar toxic effects as SiO2 at high concentrations. We suggest that microplastic particles may have the same biological toxicity as natural particles.
Detail
Hypoxia stress induces complicated miRNA responses in the gill of Chinese mitten crab (Eriocheir sinensis)
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.aquatox.2023.106619
Hypoxia caused by global climate change and human activities has become a growing concern eliciting serious damages to aquatic animals. microRNAs (miRNAs) as non-coding regulatory RNAs exert vital effects on hypoxia responses. Chinese mitten crab (Eriocheir sinensis) with the habitat on the sediment surface or the pond bottom is susceptible to oxygen deficiency. However, whether miRNAs are involved in the response of the crabs to hypoxia stress remains enigmas. In this study, we conducted the whole transcriptome-based miRNA-mRNA integrated analysis of Chinese mitten crab gill under hypoxic condition for 3 h and 24 h We found that the acute hypoxia induces complex miRNA responses with the extensive influences on their target genes that engaged in various bio-processes, especially those associated with immunity, metabolism and endocrine. The impact of hypoxia on crab miRNAs is severer, as the exposure lasts longer. In response to the dissolved oxygen fluctuation, the HIF-1 signaling is activated by miRNAs to cope with the hypoxia stress through strategies including balancing inflammatory and autophagy involved in immunity, changing metabolism to reducing energy consumption, and enhancing oxygen-carrying and delivering capacities. The miRNAs and their corresponding target genes engaged in hypoxia response were intertwined into an intricate network. Moreover, the top hub molecular, miR-998-y and miR-275-z, discovered from the network might serve as biomarkers for hypoxia response in crabs. Our study provides the first systemic miRNA profile of Chinese mitten crab induced by hypoxia stress, and the identified miRNAs and the interactive network add new insights into the mechanism of hypoxia response in crabs.
Detail
Integration of transcriptomic and metabolomic reveals carbonate alkalinity stress responses in the hepatopancreas of Litopenaeus vannamei
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.aquatox.2023.106569
Carbonate alkalinity (CA) is one of the environmental factors affecting the survival and growth of aquatic animals. However, the toxic effects of CA stress on Pacific white shrimp Litopenaeus vannamei at the molecular level are completely unclear. In this study, we investigated the changes of the survival and growth, and hepatopancreas histology of L. vannamei under different levels of CA stress, and integrated transcriptomics and metabolomics to explore major functional changes in the hepatopancreas and identify biomarkers. After CA exposure for 14 days, the survival and growth of the shrimp were reduced, and the hepatopancreas showed obvious histological damage. A total of 253 genes were differentially expressed in the three CA stress groups, and immune-related genes such as pattern recognition receptors, phenoloxidase system and detoxification metabolism were affected; substance transport-related regulators and transporters were mostly downregulated. Furthermore, the metabolic pattern of the shrimp was also altered by CA stress, especially amino acids, arachidonic acid and B-vitamin metabolites. The integration analysis of differential metabolites and genes further showed that the functions of ABC transporters, protein digestion and absorption, and amino acid biosynthesis and metabolism were highly altered by CA stress. The results of this study revealed that CA stress caused immune, substance transport, and amino acid metabolic variations in L. vannamei, and identified several potential biomarkers related to stress response.
Detail
Scoping intergenerational effects of nanoplastic on the lipid reserves of Antarctic krill embryos
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.aquatox.2023.106591
Antarctic krill (Euphausia superba) plays a central role in the Antarctic marine food web and biogeochemical cycles and has been identified as a species that is potentially vulnerable to plastic pollution. While plastic pollution has been acknowledged as a potential threat to Southern Ocean marine ecosystems, the effect of nanoplastics (<1000 nm) is poorly understood. Deleterious impacts of nanoplastic are predicted to be higher than that of larger plastics, due to their small size which enables their permeation of cell membranes and potentially provokes toxicity. Here, we investigated the intergenerational impact of exposing Antarctic krill to nanoplastics. We focused on whether embryonic energy resources were affected when gravid female krill were exposed to nanoplastic by determining lipid and fatty acid compositions of embryos produced in incubation. Embryos were collected from females who had spawned under three different exposure treatments (control, nanoplastic, nanoplastic + algae). Embryos collected from each maternal treatment were incubated for a further 6 days under three nanoplastic exposure treatments (control, low concentration nanoplastic, and high concentration nanoplastic). Nanoplastic additions to seawater did not impact lipid metabolism (total lipid or fatty acid composition) across the maternal or direct embryo treatments, and no interactive effects were observed. The provision of a food source during maternal exposure to nanoplastic had a positive effect on key fatty acids identified as important during embryogenesis, including higher total polyunsaturated fatty acids (PUFA), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) when compared to the control and nanoplastic treatments. Whilst the short exposure time was ample for lipids from maternally digested algae to be incorporated into embryos, we discuss why the nanoplastic-fatty acid relationship may be more complex. Our study is the first to scope intergeneration effects of nanoplastic on Antarctic krill lipid and fatty acid reserves. From this, we suggest directions for future research including long term exposures, multi-stressor scenarios and exploring other critical energy reserves such as proteins.
Detail
Sex-biased response of pollution biomarkers in fish: Insights from the killifish Poecilia vivipara
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.aquatox.2023.106613
Copper ions (Cu) are one of the most frequent trace-contaminants found in Brazilian waters and, although considered as an essential element, in high concentrations can accumulate and induce toxicity. Biomarkers are important tools that can be used to assess these impacts, but to be considered trustworthy, they have to be previously tested in target organisms through laboratory studies under controlled conditions. However, many of these experiments are conducted using only males, as it is believed that the hormonal variation of females can bias the results, increasing data variability. Notwithstanding, few studies have actually tested this hypothesis, highlighting the importance of considering and measuring the role of sex in ecotoxicological studies. The aim this study was to evaluate the influence of sex on biomarkers classically used in environmental monitoring programs using the fish Poecilia vivipara as model. For this, females and males were exposed for 96 h to two Cu concentrations (9 and 20 μg/L) and a control group. In liver and gills, Cu accumulation, total antioxidant capacity (TAC) and lipid peroxidation (LPO) were evaluated. In addition, samples of peripheral blood were used for neutrophil to lymphocyte ratio determination, a measure of the onset of secondary stress. Results show that Cu hepatic accumulation did not differ between females and males, but higher levels of this metal were observed in exposed animals compared to control fish. Additionally, interactive effects were observed for hepatic LPO, as males showed elevated oxidative damage in comparison to females. Moreover, Cu exposure elevated hepatic LPO relative to control only in males, but this increase in oxidative damage was not accompanied by changes in liver TAC. On the other hand, differences in branchial Cu accumulation and LPO were not observed. Conversely, control females showed elevated TAC in comparison to control males, but Cu exposure eliminated this difference. Cu exposure also induced an increase in the N:L ratio, indicating the presence of a secondary stress response unrelated to sex. Ultimately, the findings of this study demonstrate that sex can influence the response of biomarkers that are typically used in ecotoxicological investigations in a multifaceted manner. As a result, using animals from a singular sex in such studies may result in consequential outcomes, potentially leading to underestimation or overestimation of results.
Detail
Improving the design and conduct of aquatic toxicity studies with oils based on 20 years of CROSERF experience
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.aquatox.2023.106579
Laboratory toxicity testing is a key tool used in oil spill science, spill effects assessment, and mitigation strategy decisions to minimize environmental impacts. A major consideration in oil toxicity testing is how to replicate real-world spill conditions, oil types, weathering states, receptor organisms, and modifying environmental factors under laboratory conditions. Oils and petroleum-derived products are comprised of thousands of compounds with different physicochemical and toxicological properties, and this leads to challenges in conducting and interpreting oil toxicity studies. Experimental methods used to mix oils with aqueous test media have been shown to influence the aqueous-phase hydrocarbon composition and concentrations, hydrocarbon phase distribution (i.e., dissolved phase versus in oil droplets), and the stability of oil:water solutions which, in turn, influence the bioavailability and toxicity of the oil containing media. Studies have shown that differences in experimental methods can lead to divergent test results. Therefore, it is imperative to standardize the methods used to prepare oil:water solutions in order to improve the realism and comparability of laboratory tests. The CROSERF methodology, originally published in 2005, was developed as a standardized method to prepare oil:water solutions for testing and evaluating dispersants and dispersed oil. However, it was found equally applicable for use in testing oil-derived petroleum substances. The goals of the current effort were to: (1) build upon two decades of experience to update existing CROSERF guidance for conducting aquatic toxicity tests and (2) to improve the design of laboratory toxicity studies for use in hazard evaluation and development of quantitative effects models that can then be applied in spill assessment. Key experimental design considerations discussed include species selection (standard vs field collected), test substance (single compound vs whole oil), exposure regime (static vs flow-through) and duration, exposure metrics, toxicity endpoints, and quality assurance and control.
Detail
Propineb induced notochord deformity, craniofacial malformation, and osteoporosis in zebrafish through dysregulated reactive oxygen species generation
Food & Nutrition Research ( IF 3.221 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.aquatox.2023.106596
Dithiocarbamate (DTC) fungicides are contaminants that are ubiquitous in the environment. Exposure to DTC fungicides has been associated with a variety of teratogenic developmental effects. Propineb, a member of DTCs, was evaluated for the toxicological effects on notochord and craniofacial development, osteogenesis in zebrafish model. Embryos at 6 hours post-fertilization (hpf) were exposed to propineb at dosages of 1 and 4 μM. Morphological parameters were evaluated at exposure times of 24, 48, 72, and 120 hpf after propineb exposure. The survival and hatching rates as well as body length decreased at 1 and 4 μmol/L groups. Besides, transgenic zebrafish exposed to propineb showed abnormal vacuole biogenesis in notochord cells at the early stage of development. The expression of collagen type 2 alpha 1a (col2a1a), sonic hedgehog (shh), and heat shock protein family B member 11 (hspb11) measured by quantitative PCR and in situ hybridization experiment of col8a1a gene have consolidated the proposal process. Besides, Alcian blue, calcein, and alizarin red staining profiles displayed craniofacial malformations and osteoporosis were induced following propineb exposure. PPB exposure induced the changes in oxidative stress and reactive oxygen species inhibitor alleviated the deformities of PPB. Collectively, our data suggested that propineb exposure triggered bone abnormalities in different phenotypes of zebrafish. Therefore, propineb is a potential toxicant of high priority concern for aquatic organisms.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学2区 FOOD SCIENCE & TECHNOLOGY 食品科技3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.70 24 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.foodandnutritionresearch.net/index.php/fnr/about/submissions